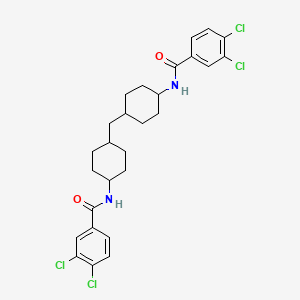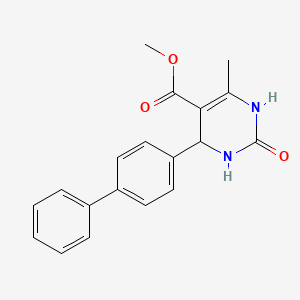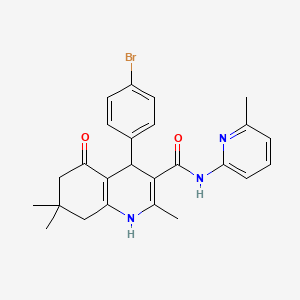
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide), also known as proflavine hemisulfate, is a synthetic organic compound that has been widely used in scientific research for various purposes. It belongs to the family of acridine dyes and has been found to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Proflavine hemisulfate has been used in scientific research for various purposes, including DNA staining, antimicrobial activity, antiviral activity, and anticancer activity. It is commonly used as a fluorescent dye for the visualization of DNA in electrophoresis gels. It has also been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is not fully understood. However, it is believed to interact with DNA by intercalation, which involves the insertion of the dye molecule between the base pairs of DNA. This interaction can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Proflavine hemisulfate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and DNA damage. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to affect the membrane potential of mitochondria, which can lead to the disruption of cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is its ability to stain DNA, which makes it a useful tool for the visualization of DNA in electrophoresis gels. It also possesses antimicrobial and antiviral activity, which can be useful for the development of new antimicrobial and antiviral agents. However, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has some limitations for lab experiments. It has been found to be toxic to certain cell types, and its use in vivo may be limited due to its potential toxicity.
Direcciones Futuras
There are several future directions for the research on N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate. One direction is the development of new derivatives of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate with improved pharmacological properties, such as reduced toxicity and increased selectivity for cancer cells. Another direction is the investigation of the potential of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a therapeutic agent for the treatment of viral infections and cancer. Moreover, the use of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate in combination with other drugs or therapies may also be explored for the development of more effective treatments.
Métodos De Síntesis
Proflavine hemisulfate can be synthesized by the condensation of 3,4-dichlorobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride, followed by reduction with sodium borohydride. The resulting product is then treated with sulfuric acid to obtain N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a yellow crystalline powder.
Propiedades
IUPAC Name |
3,4-dichloro-N-[4-[[4-[(3,4-dichlorobenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl4N2O2/c28-22-11-5-18(14-24(22)30)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)19-6-12-23(29)25(31)15-19/h5-6,11-12,14-17,20-21H,1-4,7-10,13H2,(H,32,34)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLVICMWXJMDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3,4-dichlorobenzamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)


![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)


![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
